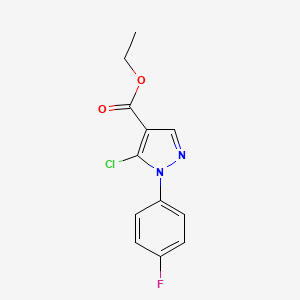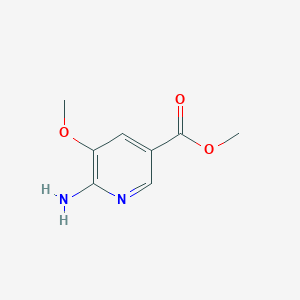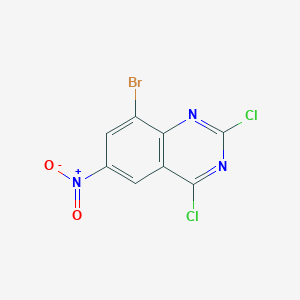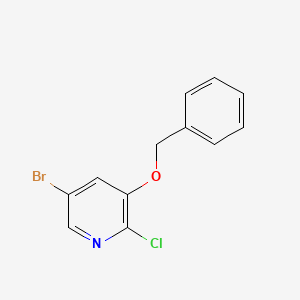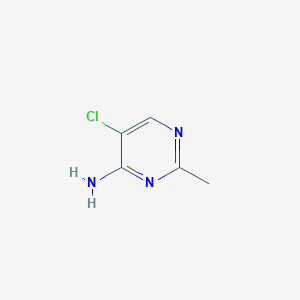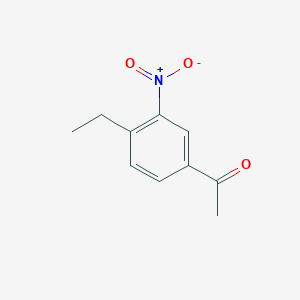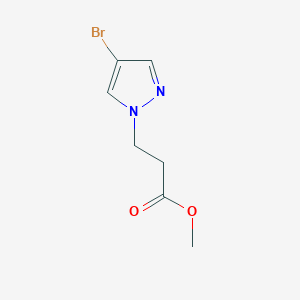
3-(3-Methoxyphenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
“3-(3-Methoxyphenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methoxyphenyl)-2-propyn-1-ol . The InChI code is 1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 .It is an oil in its physical form and is stored at room temperature . The compound has a density of 1.1±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthese von propargylischen Alkoholen
3-(3-Methoxyphenyl)prop-2-yn-1-ol: wird bei der Synthese von primären propargylischen Alkoholen aus terminalen Alkinen verwendet . Dieser Prozess ist in der organischen Chemie von Bedeutung, da propargylische Alkohole als vielseitige Zwischenprodukte für verschiedene organische Umwandlungen dienen, darunter Cycloadditionsreaktionen, nucleophile Additionen und Oxidationsreaktionen.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann diese Verbindung an der Entwicklung neuer polymerer Materialien beteiligt sein. Ihre Alkinfunktionalität ermöglicht ihr, Click-Chemie-Reaktionen einzugehen, die weit verbreitet sind, um Polymere mit präzisen Strukturen zu erzeugen .
Chemische Synthese
Die Verbindung wird in der chemischen Synthese als Baustein für komplexere Moleküle verwendet. Ihre phenolische Hydroxylgruppe und ihre Alkin-Einheit machen sie zu einem wertvollen Vorläufer für die Synthese von heterocyclischen Verbindungen, die häufig in Pharmazeutika und Agrochemikalien vorkommen .
Chromatographie
This compound: kann aufgrund seiner besonderen chemischen Eigenschaften als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Analytische Chemie
In der analytischen Chemie eignet sich die einzigartige Struktur dieser Verbindung zur Verwendung als Kalibrierstandard in der spektroskopischen Analyse, wie z. B. NMR und Massenspektrometrie, was zur Strukturaufklärung verwandter Moleküle beiträgt .
Forschung zu Alzheimer-Krankheiten
Verwandte Verbindungen haben sich als potenziell wirksam bei der Hemmung der Aggregation von Amyloid-beta-Peptiden erwiesen, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind. Obwohl dies für This compound nicht direkt angegeben ist, legt seine strukturelle Ähnlichkeit nahe, dass es für ähnliche neuroprotektive Wirkungen erforscht werden könnte.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDGRPDGRFOQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27913-19-5 | |
| Record name | 3-(3-methoxyphenyl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-Methoxyphenyl)-2-propyn-1-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5SW5KTK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




